molecular formula C25H25N3O2 B11108549 4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide

4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide

Cat. No.: B11108549
M. Wt: 399.5 g/mol
InChI Key: PFEIYRFDNJVMGW-WGOQTCKBSA-N
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Description

    4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N’-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide is a complex organic molecule with a unique structure.

    Brief Context: This compound combines elements from both isoquinoline and hydrazide families, making it intriguing for various applications.

  • Preparation Methods

      Synthetic Routes: There are several synthetic routes to prepare this compound. One common approach involves the condensation of 3,4-dihydroisoquinoline with an aldehyde or ketone bearing the appropriate substituents.

      Reaction Conditions: The reaction typically occurs under acidic or basic conditions, with the choice of solvent influencing the yield and selectivity.

      Industrial Production: While industrial-scale production methods may vary, researchers often optimize the synthesis for efficiency and scalability.

  • Chemical Reactions Analysis

      Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products depend on the reaction conditions and substituents present.

  • Scientific Research Applications

      Chemistry: Researchers explore its reactivity, stability, and potential as a building block for more complex molecules.

      Biology: Investigations focus on its interactions with biological macromolecules, such as enzymes or receptors.

      Medicine: The compound’s pharmacological properties may lead to drug development, especially if it targets specific pathways.

      Industry: Its use in materials science, catalysis, or organic electronics is an area of interest.

  • Mechanism of Action

      Targets: The compound likely interacts with specific proteins or enzymes due to its structural features.

      Pathways: It may modulate cellular pathways related to inflammation, cell growth, or metabolism.

  • Comparison with Similar Compounds

      Uniqueness: Its combination of isoquinoline and hydrazide motifs sets it apart.

      Similar Compounds: While I don’t have a specific list, other hydrazides or isoquinoline derivatives could serve as points of comparison.

    Remember that this compound’s applications and properties are still an active area of research, and further studies will enhance our understanding.

    Properties

    Molecular Formula

    C25H25N3O2

    Molecular Weight

    399.5 g/mol

    IUPAC Name

    4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[(E)-(2-methoxyphenyl)methylideneamino]benzamide

    InChI

    InChI=1S/C25H25N3O2/c1-30-24-9-5-4-7-22(24)16-26-27-25(29)21-12-10-19(11-13-21)17-28-15-14-20-6-2-3-8-23(20)18-28/h2-13,16H,14-15,17-18H2,1H3,(H,27,29)/b26-16+

    InChI Key

    PFEIYRFDNJVMGW-WGOQTCKBSA-N

    Isomeric SMILES

    COC1=CC=CC=C1/C=N/NC(=O)C2=CC=C(C=C2)CN3CCC4=CC=CC=C4C3

    Canonical SMILES

    COC1=CC=CC=C1C=NNC(=O)C2=CC=C(C=C2)CN3CCC4=CC=CC=C4C3

    Origin of Product

    United States

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